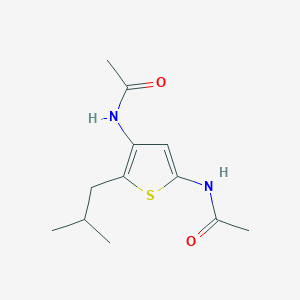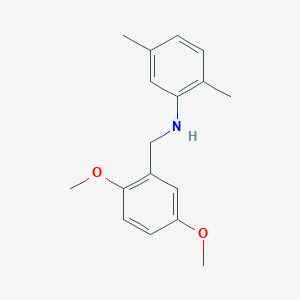![molecular formula C22H22N2O2 B5804775 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention among researchers due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. These effects suggest that the compound may have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is its high potency against cancer cells. Additionally, it has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide include further studies on its mechanism of action, as well as its potential applications in the treatment of various types of cancer. Additionally, research could focus on developing more soluble forms of the compound, which could improve its efficacy in experimental settings. Finally, studies could investigate the potential for combination therapies involving this compound and other anti-cancer agents.
Métodos De Síntesis
The synthesis of 2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide involves the reaction of 2-phenylbutanoic acid with 1-naphthylamine in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-diethylaminoethyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been studied for its potential applications in the field of cancer research. Studies have shown that this compound has anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-19(16-9-4-3-5-10-16)22(25)26-24-21(23)15-18-13-8-12-17-11-6-7-14-20(17)18/h3-14,19H,2,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWTLOWUWHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)




![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)


![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)